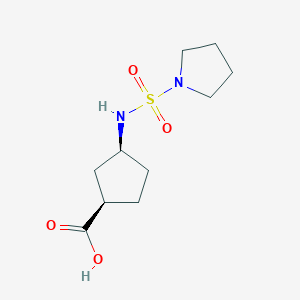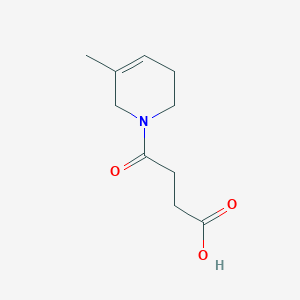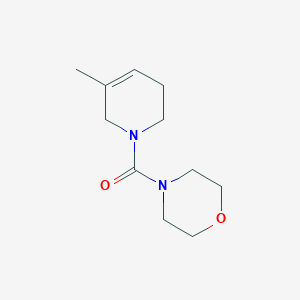
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, also known as PCSK9 inhibitor, is a type of drug used to treat high cholesterol levels in the blood. It works by inhibiting the activity of PCSK9, a protein that regulates the number of low-density lipoprotein (LDL) receptors in the liver. By reducing the activity of PCSK9, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
作用机制
The mechanism of action of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves the inhibition of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, a protein that regulates the number of LDL receptors in the liver. By reducing the activity of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, the drug increases the number of LDL receptors, which in turn helps to remove more LDL cholesterol from the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid are primarily related to its ability to reduce LDL cholesterol levels in the blood. By increasing the number of LDL receptors in the liver, the drug helps to remove more LDL cholesterol from the bloodstream, which can reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid for lab experiments is its specificity for (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition. This allows researchers to study the effects of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition on LDL cholesterol levels and cardiovascular risk without the confounding effects of other drugs or interventions. However, the complexity of the synthesis process and the cost of the drug may limit its use in some research settings.
未来方向
There are several future directions for research on (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid, including:
1. Further studies on the safety and efficacy of the drug in different patient populations, including those with familial hypercholesterolemia and other genetic conditions.
2. Development of new formulations and delivery methods that improve the bioavailability and reduce the cost of the drug.
3. Investigation of the long-term effects of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition on cardiovascular outcomes and mortality.
4. Exploration of the potential of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition in combination with other lipid-lowering therapies, such as statins and ezetimibe.
5. Studies on the role of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid in other physiological processes, such as inflammation and immune function, and the potential for (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid inhibition in these areas.
合成方法
The synthesis of (1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid involves several steps, including the reaction of cyclopentanone with sodium methoxide, the addition of pyrrolidine and sulfonyl chloride, and the final step of purification using column chromatography. The process is complex and requires specialized knowledge and equipment.
科学研究应用
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid has been extensively studied in scientific research for its potential to treat high cholesterol levels in the blood. Clinical trials have shown that the drug is effective in reducing LDL cholesterol levels by up to 60%, making it a promising treatment option for patients with hypercholesterolemia.
属性
IUPAC Name |
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c13-10(14)8-3-4-9(7-8)11-17(15,16)12-5-1-2-6-12/h8-9,11H,1-7H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMJXBINWEKHY-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)N[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(pyrrolidin-1-ylsulfonylamino)cyclopentane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)



![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)